N-(2-Amino-3-carbamoylphenyl)-1-propylpiperidine-4-carboxamide N-(2-Amino-3-carbamoylphenyl)-1-propylpiperidine-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 943585-87-3
VCID: VC0145843
InChI: InChI=1S/C16H24N4O2/c1-2-8-20-9-6-11(7-10-20)16(22)19-13-5-3-4-12(14(13)17)15(18)21/h3-5,11H,2,6-10,17H2,1H3,(H2,18,21)(H,19,22)
SMILES: CCCN1CCC(CC1)C(=O)NC2=CC=CC(=C2N)C(=O)N
Molecular Formula: C16H24N4O2
Molecular Weight: 304.394

N-(2-Amino-3-carbamoylphenyl)-1-propylpiperidine-4-carboxamide

CAS No.: 943585-87-3

Cat. No.: VC0145843

Molecular Formula: C16H24N4O2

Molecular Weight: 304.394

* For research use only. Not for human or veterinary use.

N-(2-Amino-3-carbamoylphenyl)-1-propylpiperidine-4-carboxamide - 943585-87-3

Specification

CAS No. 943585-87-3
Molecular Formula C16H24N4O2
Molecular Weight 304.394
IUPAC Name N-(2-amino-3-carbamoylphenyl)-1-propylpiperidine-4-carboxamide
Standard InChI InChI=1S/C16H24N4O2/c1-2-8-20-9-6-11(7-10-20)16(22)19-13-5-3-4-12(14(13)17)15(18)21/h3-5,11H,2,6-10,17H2,1H3,(H2,18,21)(H,19,22)
Standard InChI Key MONHJRNAKAPLLN-UHFFFAOYSA-N
SMILES CCCN1CCC(CC1)C(=O)NC2=CC=CC(=C2N)C(=O)N

Introduction

Chemical Properties and Structural Characteristics

N-(2-Amino-3-carbamoylphenyl)-1-propylpiperidine-4-carboxamide is characterized by its unique molecular structure containing a piperidine ring with multiple functional groups, including amino, carbamoyl, and carboxamide moieties. These functional groups provide potential binding sites for interactions with biological targets, contributing to its possible pharmaceutical applications. The compound features a phenyl ring with amino and carbamoyl substituents, connected to a piperidine structure through a carboxamide linkage. The piperidine ring is further modified with a propyl group at the nitrogen position.

Basic Chemical Information

The following table summarizes the key chemical properties of N-(2-Amino-3-carbamoylphenyl)-1-propylpiperidine-4-carboxamide:

PropertyValue
CAS Registry Number943585-87-3
Molecular FormulaC16H24N4O2
Molecular Weight304.394 g/mol
IUPAC NameN-(2-amino-3-carbamoylphenyl)-1-propylpiperidine-4-carboxamide
Standard InChIInChI=1S/C16H24N4O2/c1-2-8-20-9-6-11(7-10-20)16(22)19-13-5-3-4-12(14(13)17)15(18)21/h3-5,11H,2,6-10,17H2,1H3,(H2,18,21)(H,19,22)
Standard InChIKeyMONHJRNAKAPLLN-UHFFFAOYSA-N
SMILESCCCN1CCC(CC1)C(=O)NC2=CC=CC(=C2N)C(=O)N

The compound contains four nitrogen atoms and two oxygen atoms, providing multiple hydrogen bond donor and acceptor sites that may contribute to its biological interactions .

Structural Features

The molecular structure of N-(2-Amino-3-carbamoylphenyl)-1-propylpiperidine-4-carboxamide includes several key structural elements:

  • A piperidine ring functioning as the central scaffold

  • A propyl substituent attached to the piperidine nitrogen

  • A carboxamide linkage connecting the piperidine to the phenyl ring

  • A 2-amino-3-carbamoylphenyl group as the terminal moiety

These structural elements create a molecule with specific three-dimensional characteristics that may influence its interaction with biological targets and its pharmacokinetic properties.

Future Research Directions

Further research is needed to fully explore the potential of N-(2-Amino-3-carbamoylphenyl)-1-propylpiperidine-4-carboxamide in pharmaceutical applications. Several key areas warrant investigation:

Chemical Optimization

The following chemical optimization studies would be valuable:

  • Developing more efficient synthetic routes with improved yields

  • Creating analogues with modifications to each structural component to establish structure-activity relationships

  • Improving physicochemical properties for enhanced drug-like characteristics

  • Exploring alternative formulations to address potential solubility challenges

These optimization efforts would contribute to developing more potent and selective derivatives.

Biological Evaluation

Comprehensive biological evaluation should include:

  • Screening against a panel of potential biological targets to identify primary mechanisms of action

  • Evaluation in disease-specific cellular and animal models

  • Assessment of pharmacokinetic properties including absorption, distribution, metabolism, excretion, and toxicity (ADMET)

  • Investigation of potential drug-drug interactions

Such evaluations would provide insights into the compound's therapeutic potential and guide further development efforts .

Target Identification and Validation

For compounds showing promising biological activity, identifying and validating the molecular targets would be crucial:

  • Affinity-based proteomics approaches to identify binding partners

  • Photoaffinity labeling studies to confirm direct interactions

  • Computational modeling to predict binding modes with potential targets

  • Molecular biology techniques to validate target engagement in cellular contexts

These approaches would elucidate the mechanism of action and inform further optimization efforts .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator